molecular formula C17H18O4 B14299827 2H-1-Benzopyran-3-ol, 3,4-dihydro-2-(4-hydroxy-3-methylphenyl)-7-methoxy- CAS No. 116139-52-7

2H-1-Benzopyran-3-ol, 3,4-dihydro-2-(4-hydroxy-3-methylphenyl)-7-methoxy-

Cat. No.: B14299827
CAS No.: 116139-52-7
M. Wt: 286.32 g/mol
InChI Key: BVZKYKMYKRBBCV-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-ol, 3,4-dihydro-2-(4-hydroxy-3-methylphenyl)-7-methoxy- is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-ol, 3,4-dihydro-2-(4-hydroxy-3-methylphenyl)-7-methoxy- typically involves multi-step organic reactions. Common starting materials might include phenolic compounds and methoxy-substituted benzaldehydes. The synthesis could involve:

    Aldol Condensation: Combining the phenolic compound with benzaldehyde under basic conditions.

    Cyclization: Forming the benzopyran ring through intramolecular cyclization.

    Reduction: Reducing any intermediate double bonds to achieve the desired dihydro structure.

    Methoxylation: Introducing the methoxy group through methylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include using catalysts to increase yield and purity, as well as employing continuous flow reactors for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the benzopyran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, benzopyran derivatives are often studied for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

Medicine

Pharmaceutical research might explore this compound for its potential as a drug candidate. Its structural features could interact with biological targets to produce therapeutic effects.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, benzopyran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy and hydroxy groups might play a role in binding to these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Another class of benzopyran derivatives known for their anticoagulant properties.

    Flavonoids: Naturally occurring benzopyrans with antioxidant and anti-inflammatory activities.

    Chromenes: Compounds with a similar core structure but different substituents.

Uniqueness

What sets 2H-1-Benzopyran-3-ol, 3,4-dihydro-2-(4-hydroxy-3-methylphenyl)-7-methoxy- apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and hydroxy groups provides unique sites for chemical interactions.

Properties

CAS No.

116139-52-7

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

2-(4-hydroxy-3-methylphenyl)-7-methoxy-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C17H18O4/c1-10-7-12(4-6-14(10)18)17-15(19)8-11-3-5-13(20-2)9-16(11)21-17/h3-7,9,15,17-19H,8H2,1-2H3

InChI Key

BVZKYKMYKRBBCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2C(CC3=C(O2)C=C(C=C3)OC)O)O

Origin of Product

United States

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